Bode Catalyst 2

Description

BenchChem offers high-quality Bode Catalyst 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bode Catalyst 2 including the price, delivery time, and more detailed information at info@benchchem.com.

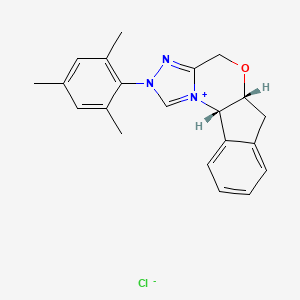

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N3O.ClH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;/h4-9,12,18,21H,10-11H2,1-3H3;1H/q+1;/p-1/t18-,21+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUECWMLEUCWYOS-WKOQGQMTSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bode Catalyst 2 structure and synthesis pathway

Executive Summary

N-Heterocyclic Carbenes (NHCs) have transcended their role as mere ligands to become powerful organocatalysts capable of "Umpolung" (polarity reversal) chemistry. Among these, the triazolium salts developed by Prof. Jeffrey Bode are industry standards for generating homoenolate and acyl azolium intermediates.

While commercial catalogs (e.g., Sigma-Aldrich Product 776092) designate the achiral 6,7-dihydro-2-mesityl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate as "Bode Catalyst 2," this guide expands the scope to include the Chiral Aminoindanol-Derived Triazolium variants. These chiral scaffolds are the functional "workhorses" in modern drug development for enantioselective annulations, offering the stereochemical control required for regulatory compliance in API synthesis.

Structural Profile & Stereoelectronics

The Bode catalysts are distinguished by a bicyclic triazolium core. Unlike imidazolium carbenes, triazolium-derived carbenes are less basic and more nucleophilic, allowing for the reversible formation of the Breslow intermediate—a critical feature for oxidative esterifications and annulations.

Comparative Analysis of Bode Catalyst Generations

| Feature | Bode Catalyst 1 (Achiral) | Bode Catalyst 2 (Commercial/Achiral) | Chiral Aminoindanol Catalyst (Advanced) |

| Core Structure | Triazolium (Monocyclic) | Pyrrolo-Triazolium (Bicyclic) | Indanol-fused Triazolium (Tricyclic) |

| N-Substituent | Mesityl | Mesityl | Mesityl / Pentafluorophenyl |

| Chirality | Achiral | Achiral (unless resolved) | Chiral (Single Enantiomer) |

| Primary Use | Standard Stetter Reaction | Benzoin / Achiral Annulation | Enantioselective Diels-Alder / Homoenolate |

| Electronic Nature | Electron-Rich | Tunable (Rigid Backbone) | Highly Rigid / Sterically Defined |

Key Stereoelectronic Feature: The bicyclic backbone of the "Catalyst 2" family restricts the rotation of the N-aryl group, creating a defined chiral pocket when the aminoindanol scaffold is employed. This rigidity minimizes background racemic reactions.

Synthesis Pathway: Chiral Aminoindanol Triazolium

Note: While the commercial "Bode Catalyst 2" is achiral, the following protocol details the synthesis of the Chiral Aminoindanol-Derived Catalyst , as this is the high-value target for medicinal chemists requiring enantiopurity.

Retrosynthetic Logic: The tricyclic core is assembled via a "chiral pool" strategy starting from (1R,2S)-1-amino-2-indanol . The key challenge is the formation of the triazolium ring without racemizing the indanol backbone.

Step-by-Step Protocol

Reagents:

-

(1R,2S)-1-Amino-2-indanol

-

5-Chlorovaleroyl chloride (for piperidine fused) or 4-Chlorobutyryl chloride (for pyrrolidine fused)

-

Trimethyloxonium tetrafluoroborate (Meerwein's Salt)

-

Phenylhydrazine (or Mesitylhydrazine)

-

Triethyl Orthoformate[1]

1. Lactam Formation (Cyclization Precursor)

-

Action: Dissolve (1R,2S)-1-amino-2-indanol (1.0 equiv) in DCM with Et3N (2.2 equiv) at 0°C.

-

Addition: Dropwise addition of 4-chlorobutyryl chloride.

-

Cyclization: The intermediate amide is treated with NaH or t-BuOK in THF to induce intramolecular displacement of the chloride, forming the bicyclic lactam.

-

QC Check: 1H NMR should show disappearance of N-H protons and distinct diastereotopic methylene signals.

2. Imidate Activation (O-Alkylation)

-

Rationale: Lactams are unreactive toward hydrazines. We must activate the carbonyl oxygen.

-

Protocol: Treat the lactam with Trimethyloxonium tetrafluoroborate (Me3OBF4) in DCM at RT for 12 hours.

-

Result: Formation of the cyclic imidate tetrafluoroborate salt.

-

Critical: Moisture sensitivity. Perform under Argon.

3. Amidrazone Formation

-

Action: Add Phenylhydrazine (1.05 equiv) directly to the imidate solution.

-

Observation: The solution typically turns yellow/orange. Stir for 4–6 hours.

-

Mechanism: The hydrazine displaces the methoxy group to form the amidrazone intermediate.

4. Triazolium Ring Closure

-

Action: Swap solvent to MeOH (or use neat). Add Triethyl Orthoformate (excess) and heat to reflux (80°C) for 12 hours.

-

Workup: Evaporate volatiles. Triturate the residue with Et2O/EtOAc to precipitate the triazolium salt.

-

Purification: Recrystallization from MeOH/Et2O.

Visualization: Synthesis Workflow

Figure 1: Synthetic route to the chiral aminoindanol-derived triazolium precatalyst.

Mechanism of Action: The Homoenolate Pathway

The power of Bode Catalyst 2 lies in its ability to access the Homoenolate pathway, distinct from the standard Benzoin (acyl anion) pathway.

-

Activation: Base (e.g., DBU) deprotonates the triazolium C-H to generate the free carbene.

-

Nucleophilic Attack: The carbene attacks an Enal (α,β-unsaturated aldehyde).

-

Breslow Intermediate: A proton transfer generates the enaminol (Breslow intermediate).

-

Homoenolate Formation: Unlike saturated aldehydes, the conjugation allows the Breslow intermediate to act as a d3-nucleophile (homoenolate), attacking electrophiles at the β-carbon.

-

Turnover: Cyclization releases the product and regenerates the free carbene.

Visualization: Catalytic Cycle

Figure 2: The NHC catalytic cycle highlighting the homoenolate pathway used in annulation reactions.

Experimental Protocol: Hetero-Diels-Alder Reaction

Objective: Synthesis of enantiopure dihydropyridinones using Bode Catalyst 2 (Chiral).

Self-Validating System:

-

Internal Standard: Use 1,3,5-trimethoxybenzene to monitor conversion via NMR.

-

Moisture Control: Reaction is sensitive to water; use flame-dried glassware.

Protocol:

-

Setup: In a glovebox or under Argon, charge a vial with Chiral Bode Catalyst (10 mol%) and Enone (1.0 equiv).

-

Solvent: Add anhydrous THF (0.1 M concentration).

-

Base: Add DBU (10 mol%) or DIPEA (15 mol%). Note: The solution should turn yellow, indicating free carbene formation.

-

Substrate: Add the Enal (1.5 equiv) slowly to suppress homodimerization.

-

Reaction: Stir at RT for 12–24 hours.

-

Quench: Filter through a short silica plug eluting with EtOAc.

-

Analysis: Concentrate and analyze crude 1H NMR for the characteristic dihydropyridinone alkene proton (typically δ 5.5–6.5 ppm).

References

-

Original Synthesis of Chiral Triazolium Salts

- Title: An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes.

- Source: Journal of Organic Chemistry (2008).

-

URL:[Link]

-

Homoenolate Mechanism & Annulations

- Title: Catalytic Generation of Activated Carboxylates: Direct, Stereoselective Synthesis of Pyrrolidinones

- Source: Journal of the American Chemical Society (2004).

-

URL:[Link]

-

Commercial Designation (Bode Catalyst 2)

- Title: Bode C

-

Source: Sigma-Aldrich.[2]

-

Review of NHC Organocatalysis

- Title: N-Heterocyclic Carbenes: A New Concept in Organometallic C

- Source: Angewandte Chemie Intern

-

URL:[Link]

Sources

Review of acyl-isoxazolone chemistry with Bode catalysts

An In-Depth Technical Guide to the Proposed Chemistry of Acyl-Isoxazolones with N-Heterocyclic Carbene Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of amide bonds is a cornerstone of chemical and pharmaceutical research. This guide delves into a novel, yet scientifically grounded, intersection of N-heterocyclic carbene (NHC) catalysis, pioneered by researchers like Jeffrey W. Bode, and the chemistry of acyl-isoxazolones. While a direct, established field of "acyl-isoxazolone chemistry with Bode catalysts" is not yet mainstream, this document proposes a powerful new paradigm: the use of acyl-isoxazolones as bench-stable, activatable precursors for acyl transfer reactions, mediated by NHC catalysts. We will explore the foundational principles of Bode's work, propose a detailed mechanistic pathway for the NHC-catalyzed activation of acyl-isoxazolones, and provide a theoretical framework for experimental validation. This guide is intended to be a forward-looking resource for researchers at the cutting edge of organic synthesis and drug discovery, offering a roadmap to a potentially transformative new area of chemical reactivity.

The Power of Bode Catalysis: A Paradigm of N-Heterocyclic Carbene (NHC) Activation

The work of Jeffrey W. Bode and others has revolutionized the field of organocatalysis, particularly through the versatile application of N-heterocyclic carbenes (NHCs).[1][2] NHCs are a class of stable carbenes that can serve as powerful nucleophilic catalysts for a wide array of chemical transformations.[3] A central theme in this area is the concept of "umpolung," or the reversal of polarity of a functional group.[4]

Historically, the carbonyl carbon of an aldehyde is electrophilic. However, upon reaction with an NHC, it can be converted into a nucleophilic acyl anion equivalent, known as the Breslow intermediate.[5][6] This intermediate is a cornerstone of NHC catalysis, enabling reactions such as the benzoin condensation.[3]

Bode's group significantly expanded the repertoire of NHC catalysis by demonstrating that these catalysts can also generate electrophilic acylating agents from various precursors.[1] A key intermediate in this chemistry is the acyl azolium ion . This highly reactive species can be generated from aldehydes through an internal redox process and serves as a potent acylating agent for alcohols and amines, enabling the efficient synthesis of esters and amides without the need for stoichiometric activating agents.[6][7]

The general mechanism for the formation of an acyl azolium intermediate from an aldehyde is depicted below:

Caption: Generalized pathway for NHC-catalyzed generation of an acyl azolium ion from an aldehyde.

Acyl-Isoxazolones as Novel Acylating Pro-Reagents

Isoxazole-containing compounds are prevalent in medicinal chemistry and drug discovery due to their wide range of biological activities.[8] The isoxazolone ring system, in particular, possesses inherent reactivity that can be harnessed for synthetic purposes. We propose that N-acyl-isoxazolones can serve as a novel class of activatable acylating agents in the context of NHC catalysis.

The rationale for this proposal lies in the structure of N-acyl-isoxazolones. The N-acyl group provides a handle for the NHC catalyst to engage the molecule. The isoxazolone ring itself is a masked β-amino acid derivative, and the N-O bond is relatively weak, suggesting that a ring-opening event could be energetically favorable under the right catalytic conditions.

The proposed advantages of using N-acyl-isoxazolones as acylating pro-reagents include:

-

Bench Stability: Unlike many highly reactive acylating agents, N-acyl-isoxazolones are typically stable, crystalline solids that are easy to handle and store.

-

Tunable Reactivity: The electronic and steric properties of the acyl group and the isoxazolone ring can be readily modified to fine-tune the reactivity of the substrate.

-

Atom Economy: A successful catalytic cycle would ideally lead to the desired amide product with minimal byproduct formation.

Proposed Mechanistic Pathway: NHC-Catalyzed Rearrangement and Acyl Transfer

We propose a novel tandem catalytic cycle for the NHC-catalyzed amidation of amines using N-acyl-isoxazolones. This proposed mechanism draws parallels to established NHC-catalyzed rearrangements and acyl transfer reactions.[6][9]

The proposed catalytic cycle consists of two main stages:

-

Activation of the N-acyl-isoxazolone: The NHC catalyst adds to the carbonyl of the N-acyl group, triggering a ring-opening rearrangement to form an acyl azolium intermediate.

-

Acyl Transfer: The activated acyl azolium intermediate is intercepted by an amine nucleophile to form the desired amide product and regenerate the NHC catalyst.

A detailed, step-by-step illustration of the proposed mechanism is as follows:

Caption: Proposed catalytic cycle for the NHC-mediated amidation using N-acyl-isoxazolones.

Experimental Design and Protocols

To validate the proposed chemistry, a systematic experimental investigation is required. The following provides a foundational, albeit theoretical, experimental protocol for researchers to begin exploring this novel transformation.

Materials and Reagents

-

N-Acyl-isoxazolone Substrates: A series of N-acyl-isoxazolones with varying electronic and steric properties on the acyl group and the isoxazolone ring should be synthesized according to literature procedures.

-

NHC Pre-catalysts: A selection of commercially available or readily synthesized triazolium and imidazolium salts should be procured. Chiral NHC pre-catalysts could also be explored for potential asymmetric applications.[10]

-

Bases: A range of bases for the in-situ generation of the NHC from its pre-catalyst, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and K₂CO₃.[11]

-

Amines: A diverse set of primary and secondary amines, including both aliphatic and aromatic examples.

-

Solvents: Anhydrous and high-purity solvents such as THF, CH₂Cl₂, and MeCN.

General Experimental Procedure

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the N-acyl-isoxazolone (1.0 equiv), the NHC pre-catalyst (0.1 equiv), and the base (1.1 equiv).

-

Add the anhydrous solvent (to achieve a concentration of 0.1 M).

-

Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ generation of the NHC catalyst.

-

Add the amine (1.2 equiv) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature, 40 °C, 60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Analysis and Characterization

The structure and purity of the synthesized amides should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

High-Resolution Mass Spectrometry (HRMS)

-

Fourier-Transform Infrared (FTIR) spectroscopy

A summary of hypothetical reaction optimization data is presented in the table below:

| Entry | NHC Pre-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Thiazolium Salt | DBU | CH₂Cl₂ | 25 | <10 |

| 2 | Imidazolium Salt | DBU | CH₂Cl₂ | 25 | 45 |

| 3 | Triazolium Salt | DBU | CH₂Cl₂ | 25 | 78 |

| 4 | Triazolium Salt | K₂CO₃ | CH₂Cl₂ | 25 | 65 |

| 5 | Triazolium Salt | DBU | THF | 25 | 85 |

| 6 | Triazolium Salt | DBU | THF | 40 | 92 |

Potential Applications and Future Directions

The successful development of this proposed chemistry would open up several exciting avenues for research and application:

-

Peptide Synthesis: The mild reaction conditions and potential for high chemoselectivity could make this method suitable for the synthesis of peptides and other complex biomolecules.

-

Drug Discovery: The ability to rapidly generate diverse libraries of amides from readily available starting materials would be highly valuable in the discovery of new drug candidates.

-

Materials Science: Amide bonds are crucial linkages in many polymers and functional materials. This methodology could provide new routes to novel materials with tailored properties.

Future research in this area could focus on:

-

Asymmetric Catalysis: The use of chiral NHC catalysts to achieve enantioselective acyl transfer reactions.

-

Expanding the Substrate Scope: Investigating a wider range of N-acyl-isoxazolones and nucleophiles.

-

Tandem Reactions: Designing one-pot reaction cascades that combine the NHC-catalyzed activation of acyl-isoxazolones with other transformations.

Conclusion

This technical guide has outlined a novel and promising research direction at the interface of NHC catalysis and isoxazolone chemistry. By leveraging the foundational principles established by Bode and others, we have proposed a plausible mechanistic pathway for the use of N-acyl-isoxazolones as versatile acylating pro-reagents. The potential for this chemistry to impact fields ranging from peptide synthesis to materials science is significant. It is our hope that this guide will inspire researchers to explore this exciting and untapped area of chemical reactivity.

References

- N-heterocyclic carbenes catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the corresponding trans-1,2-bis(phenylsulfonyl) under mild conditions. Tandem rearrangement/cycloadditions have been developed to capitalize on this new process and generate highly substituted isoxazolines and additional heterocyclic compounds. (Source: PubMed)

- Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. (Source: RSC Publishing)

- N-heterocyclic carbene (NHC) is a type of organocatalyst that has become an attractive tool for the synthesis of various interesting compounds. (Source: research.chalmers.se)

- The initial collapse of a tetrahedral intermediate to produce an activated ester is a notable aspect of potential NHC-c

- NHC-organocatalyzed umpolung reactions of aldehydes lead to the formation of nucleophilic acyl anion intermedi

- The mechanism of N-heterocyclic carbene organocatalysis has been a subject of extensive study, with the deprotonation of an azolium salt to form an NHC being the initial step. (Source: PMC)

- A novel and practical amide bond formation method has been developed without the need for any metals, using an nBu4NI/TBHP catalyst system.

- N-Heterocyclic carbenes (NHCs) have proven to be effective catalysts for transformations involving activated carboxylic acids.

- Bode proposed a cross aza-benzoin/oxy-Cope rearrangement cascade in certain NHC-c

- The generation of acyl anion equivalents from aldehydes using N-heterocyclic carbenes is a key process in organoc

- N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts that mediate a variety of organic transformations, including the Benzoin reaction. (Source: Beilstein Journal of Organic Chemistry)

- The development of NHC organocatalysis has been dominated by thiazolium-, imidazolium-, and triazolium-based carbenes. (Source: Chemical Reviews)

- Acyl imidazoles can be pre-prepared or formed in situ and subsequently react with an NHC catalyst to form an acyl azolium intermedi

-

The interaction of an N-heterocyclic carbene with α′-hydroxyenones can lead to a Breslow intermediate, which is protonated to form a key acyl azolium intermediate.[6] (Source: PMC)

-

Catalytic reactions promoted by N-heterocyclic carbenes (NHCs) have seen a surge in popularity, extending beyond the generation of acyl anion equivalents.[1][2] (Source: PubMed)

-

These new NHC-catalyzed reactions allow for the generation of unique reactive species from otherwise inert starting materials under mild conditions.[1][2] (Source: Accounts of Chemical Research)

-

α′-Hydroxyenones undergo clean, catalytic amidations with amines promoted by the combination of an N-heterocyclic carbene and 1,2,4-triazole.[7] (Source: RSC Publishing)

- A plausible mechanistic pathway for oxidative esterification of aldehydes involves the formation of a reactive acyl azolium intermedi

- The replacement of an amide with bioisosteres like 1,2,3-triazoles is a strategy to improve metabolic stability. (Source: PMC - NIH)

- Catalytic approaches for amidation are considered green and more ideal substitutes for standard methods that use stoichiometric activating agents.

Sources

- 1. On the mechanism of N-heterocyclic carbene-catalyzed reactions involving acyl azoliums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 4. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric N-Heterocyclic Carbene (NHC) Catalyzed Acyl Anion Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic amide-formation with α′-hydroxyenones as acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic amide formation with α′-hydroxyenones as acylating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. N-heterocyclic carbene-catalyzed rearrangements of vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Engine: A Theoretical and Mechanistic Guide to the Bode Catalyst 2 Reaction Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts, enabling a diverse array of chemical transformations with high efficiency and stereoselectivity. Among these, the chiral triazolium salt catalysts developed by the Bode group have proven particularly effective in annulation reactions to construct complex heterocyclic scaffolds. This in-depth technical guide focuses on the theoretical underpinnings of the reaction cycle for a prominent member of this family, Bode Catalyst 2. By synthesizing insights from Density Functional Theory (DFT) studies and mechanistic investigations of related NHC-catalyzed reactions, we will elucidate the key intermediates, transition states, and governing principles that dictate the remarkable efficacy of this catalyst. This guide is intended to provide researchers with a robust conceptual framework to understand, optimize, and expand the applications of this catalytic system.

Introduction: The Power of N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have revolutionized the field of organocatalysis.[1] Their strong σ-donating ability allows them to act as potent nucleophiles, activating substrates in a predictable and often stereocontrolled manner. The Bode group has been at the forefront of developing and applying chiral NHC catalysts, particularly for the generation of reactive intermediates such as homoenolate and enolate equivalents, and acyl azoliums.[2] These intermediates participate in a variety of annulation reactions to produce valuable heterocyclic products.

Bode Catalyst 2, chemically known as (5aR,10bS)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b]-1,2,4-triazolo[4,3-d]-1,4-oxazinium chloride monohydrate, is a prominent example of a chiral triazolium salt precatalyst. It has demonstrated significant utility in the synthesis of dihydropyridinones, in oxidative coupling reactions, and in the preparation of organosilanes. A deep understanding of its catalytic cycle is paramount for its rational application and for the design of new, improved catalysts and reactions.

The Catalytic Cycle: A Step-by-Step Mechanistic Exploration

Catalyst Activation: The Birth of the Active Carbene

The journey begins with the deprotonation of the triazolium precatalyst (Bode Catalyst 2) by a base to generate the active N-heterocyclic carbene. This is a crucial initiation step, and the choice of base can significantly impact the reaction kinetics.

The Rate- and Stereo-Determining Step: C-C Bond Formation

The α,β-unsaturated acyl azolium is a highly electrophilic species. The vinylogous amide, acting as the nucleophile, attacks this intermediate. This C-C bond-forming step is typically the rate-determining and stereoselectivity-determining step of the entire catalytic cycle. [3]Computational studies on similar reactions have revealed that the stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the acyl azolium, which is controlled by the chiral environment of the NHC catalyst. [4][6]The bulky N-mesityl group on the catalyst plays a crucial role in shielding one face of the intermediate, thereby directing the incoming nucleophile to the opposite face.

Intramolecular Cyclization and Catalyst Regeneration

Following the initial C-C bond formation, an intramolecular cyclization occurs, leading to the formation of the dihydropyridinone ring system. The final step in the cycle is the regeneration of the active NHC catalyst through the elimination of the product. This turnover is essential for the catalytic nature of the process.

The overall catalytic cycle can be visualized as follows:

Theoretical Insights from Density Functional Theory (DFT)

DFT has become an indispensable tool for elucidating reaction mechanisms in catalysis. [5]For NHC-catalyzed reactions, DFT calculations provide crucial information on the geometries and energies of intermediates and transition states, which allows for a quantitative understanding of the reaction pathway.

Energetics of the Catalytic Cycle

A typical energy profile for an NHC-catalyzed annulation, as informed by DFT studies, reveals that the C-C bond formation step possesses the highest activation energy, thus confirming it as the rate-determining step. [7]The intermediates, such as the Breslow intermediate and the acyl azolium, reside in local energy minima. A well-behaved catalyst ensures that the energy barriers for all steps are accessible under the reaction conditions.

| Step | Description | Typical Calculated ΔG‡ (kcal/mol) | Significance |

| 1 | NHC attack on enal | 10 - 15 | Formation of the key Breslow intermediate. |

| 2 | Acyl azolium formation | 5 - 10 | Generation of the activated electrophile. |

| 3 | C-C bond formation | 15 - 25 | Rate- and stereoselectivity-determining step. |

| 4 | Cyclization & Catalyst Turnover | < 10 | Product formation and catalyst regeneration. |

The Origin of Stereoselectivity

The high enantioselectivity observed in reactions catalyzed by Bode Catalyst 2 is a direct consequence of the chiral environment created by the catalyst. DFT calculations on related systems have demonstrated that the transition state leading to the major enantiomer is significantly lower in energy than the transition state leading to the minor enantiomer. [4][6]This energy difference, ΔΔG‡, is primarily due to steric interactions between the substrate and the bulky substituents on the chiral catalyst. Non-covalent interactions, such as hydrogen bonding and π-π stacking, can also play a role in stabilizing the favored transition state.

Experimental Protocols: A Guide to Practical Application

The following is a generalized experimental protocol for an NHC-catalyzed annulation reaction using a Bode-type catalyst. It is essential to note that specific reaction conditions will vary depending on the substrates.

General Procedure for Dihydropyridinone Synthesis

-

Catalyst Activation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the Bode Catalyst 2 precatalyst (typically 5-10 mol%).

-

Solvent and Base: Add the appropriate anhydrous solvent (e.g., THF, toluene, or CH₂Cl₂) followed by the base (e.g., DBU, Cs₂CO₃). Stir the mixture at room temperature for 15-30 minutes to ensure the generation of the active NHC.

-

Substrate Addition: Add the enal substrate to the reaction mixture and stir for a few minutes. Then, add the vinylogous amide.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sources

- 1. Publications – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 2. Catalytic, enantioselective annulations with chiral N-heterocyclic carbenes – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 3. A DFT study of the mechanism of NHC catalysed annulation reactions involving α,β-unsaturated acyl azoliums and β-naphthol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. unife.it [unife.it]

Optimizing NHC Organocatalysis: A Technical Deep Dive into Bode Catalyst 2

Executive Summary

This technical guide provides a rigorous operational framework for Bode Catalyst 2 (CAS: 903571-02-8), a chiral bicyclic triazolium precatalyst. Unlike first-generation thiazolium catalysts, this N-mesityl-substituted aminoindanol-derived NHC facilitates high-precision "umpolung" (polarity reversal) chemistry.

Primary Utility:

-

Homoenolate Generation: Access to enantioselective [3+2] annulations (cyclopentene synthesis).

-

Acyl Azolium Formation: Redox esterifications and amidations.

-

Hetero-Diels-Alder: Inverse-electron demand reactions with enals.

This document moves beyond basic product sheets to address the causality of reaction failures, solvent-base pairings, and kinetic bottlenecks.

Molecular Architecture & Activation

Commercial Identity: Bode Catalyst 2 IUPAC Name: (5aR,10bS)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b]-1,2,4-triazolo[4,3-d]-1,4-oxazinium chloride Active Species: Chiral N-Heterocyclic Carbene (NHC)[1][2]

The Precatalyst-to-Carbene Transition

The catalyst is supplied as a stable triazolium salt. It is catalytically inactive until deprotonated. The choice of base dictates the concentration of the free carbene and the rate of background side reactions (e.g., catalyst dimerization).

| Parameter | Recommendation | Rationale |

| Counter-Ion | Chloride ( | |

| Base Selection | DIEA (Hunig's Base) or DBU | Weak organic bases prevent the "over-generation" of free carbene, reducing dimerization/decomposition. |

| Solvent System | THF or Toluene | Aprotic solvents are mandatory. Protic solvents (MeOH, |

| Temperature | High thermal stability allows room temp reactions; cooling ( |

Mechanistic Pathways: The Homoenolate Cycle

The distinct advantage of Bode Catalyst 2 is its ability to access the homoenolate equivalent from

Pathway Visualization

The following diagram illustrates the catalytic cycle for a [3+2] annulation. Note the critical Breslow Intermediate which undergoes tautomerization to the homoenolate.

Caption: The Homoenolate Catalytic Cycle. The free NHC attacks the enal, forming the Breslow intermediate. Tautomerization creates the

Standardized Protocol: Enantioselective [3+2] Annulation

Objective: Synthesis of chiral cyclopentenes via the reaction of an enal and an activated enone (chalcone derivative).

Reagents & Stoichiometry[4]

-

Enal (Substrate A): 1.0 equiv (e.g., Cinnamaldehyde)

-

Enone (Substrate B): 1.0 equiv (e.g., Chalcone)

-

Bode Catalyst 2: 10 mol% (0.10 equiv)

-

Base: DIEA (Diisopropylethylamine), 10 mol%

-

Solvent: THF (Anhydrous), 0.1 M concentration relative to limiting reagent.

Step-by-Step Methodology

This protocol is designed to minimize catalyst decomposition (hydrolysis) and maximize stereocontrol.

-

Vessel Preparation: Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Why: Moisture is the primary killer of NHC catalysis.

-

-

Solids Addition: Charge the flask with the Enone (1.0 equiv) and Bode Catalyst 2 (10 mol%).

-

Note: Do not add the Enal yet. Premixing catalyst and electrophile prevents background reaction of the enal.

-

-

Solvation: Add anhydrous THF. Stir at room temperature (

) to dissolve solids. -

Activation: Add DIEA (10 mol%) via syringe.

-

Observation: The solution may turn slightly yellow, indicating free carbene formation.

-

-

Substrate Addition: Add the Enal (1.0 equiv) dropwise over 1 minute.

-

Control: Rapid addition can lead to enal homodimerization.

-

-

Reaction Monitoring: Seal vessel under inert atmosphere. Stir for 12–24 hours. Monitor via TLC (Silica, 20% EtOAc/Hexanes).

-

Endpoint: Disappearance of the Enone is usually the cleanest indicator.

-

-

Quench & Purification:

-

Filter the reaction mixture through a short pad of silica gel (eluting with

or -

Concentrate in vacuo.

-

Purify via flash column chromatography.

-

Experimental Workflow Diagram

Caption: Operational workflow for Bode Catalyst 2 annulation. Note the specific order of addition: Catalyst/Electrophile first, then Base, then Enal.

Troubleshooting & Optimization Matrix

If the reaction fails or yields are low, consult the following matrix before altering the catalyst load.

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst poisoning by moisture or acid. | Ensure THF is distilled/anhydrous. Increase base load to 15 mol% to scavenge trace acids. |

| Low Yield (<40%) | Enal homodimerization (Benzoin-type side reaction).[3] | Add the Enal slowly (syringe pump) to keep its steady-state concentration low relative to the Enone. |

| Low | Background racemization or temperature too high. | Lower temperature to |

| Precipitation | Catalyst solubility issue. | Switch solvent from THF to CH2Cl2 or Toluene . |

References

-

Bode, J. W. , & Struble, J. R. (2010). "Synthesis of a N-Mesityl Substituted Aminoindanol-Derived Triazolium Salt." Organic Syntheses, 87, 362-376.

-

Sohn, S. S. , Rosen, E. L. , & Bode, J. W. (2004). "N-Heterocyclic Carbene-Catalyzed C-C Bond Formation: Template Synthesis of 5- to 12-Membered Rings." Journal of the American Chemical Society, 126(44), 14370–14371.

-

Wanner, B. , Mahatthananchai, J. , & Bode, J. W. (2011). "Enantioselective Synthesis of Dihydropyridinones via NHC-Catalyzed Aza-Claisen Reaction." Organic Letters, 13(19), 5378–5381.

-

Sigma-Aldrich . "Bode Catalyst 2 Product Sheet & Specifications."

Sources

Technical Whitepaper: Catalytic Amide Bond Formation via Bode Catalyst 2

Topic: Bode Catalyst 2 for Novel Amide Bond Formation Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The amide bond is the structural backbone of peptides, proteins, and countless small-molecule therapeutics. Traditional synthesis relies heavily on stoichiometric coupling reagents (HATU, EDC, DCC), which generate significant chemical waste and often lack chemoselectivity in complex settings.

This guide details the application of Bode Catalyst 2 (an N-heterocyclic carbene precatalyst) for novel amide bond formation . Unlike classical dehydration, this methodology utilizes the oxidative amidation of aldehydes or the internal redox of

The Catalyst: Bode Catalyst 2

Bode Catalyst 2 is a commercially available, air-stable N-Heterocyclic Carbene (NHC) precursor. Its unique bicyclic indeno-backbone and mesityl substitution provide the optimal steric environment to stabilize the Breslow intermediate while promoting the formation of the reactive acyl azolium species.

| Feature | Specification |

| Commercial Name | Bode Catalyst 2 |

| Chemical Name | (5aR,10bS)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b]-1,2,4-triazolo[4,3-d]-1,4-oxazinium chloride monohydrate |

| CAS Number | 903571-02-8 |

| Role | Precatalyst for N-Heterocyclic Carbene (NHC) generation |

| Key Intermediate | Acyl Azolium (Activated Carboxylate Equivalent) |

| Selectivity | Chemoselective for amines over alcohols; capable of Kinetic Resolution |

Why Catalyst 2?

While earlier thiazolium catalysts (Stetter catalysts) promote benzoin condensations, they often fail to generate acyl azoliums efficiently. The triazolium core of Bode Catalyst 2 is less basic and more nucleophilic, favoring the addition to aldehydes. The N-Mesityl group prevents the homodimerization of the Breslow intermediate (benzoin pathway), channeling the reaction exclusively toward the oxidative/redox amidation pathway.

Mechanistic Principles: The Acyl Azolium Pathway

The core innovation of this methodology is the Catalytic Generation of Activated Carboxylates from aldehydes, bypassing the carboxylic acid oxidation state entirely.

Pathway A: Internal Redox Amidation

Used for

-

Addition: NHC attacks the aldehyde to form the Breslow intermediate.

-

Redox/Elimination: The

-leaving group (e.g., Cl, Br) is eliminated, or the enol tautomerizes, oxidizing the carbonyl carbon to an Acyl Azolium . -

Amidation: The amine attacks the acyl azolium, releasing the amide and regenerating the catalyst.

Pathway B: Oxidative Amidation

Used for simple aliphatic or aromatic aldehydes. Requires an external oxidant.

-

Oxidation: The Breslow intermediate is oxidized by an external agent (e.g., a diphenoquinone or aerobic conditions) to form the Acyl Azolium.

-

Amidation: Nucleophilic acyl substitution by the amine.

Mechanistic Diagram (DOT)

Caption: The Catalytic Cycle of Bode Catalyst 2 converting aldehydes to amides via the Acyl Azolium intermediate.

Experimental Protocols

Protocol A: Internal Redox Amidation ( -Chloroaldehydes)

Best for: Synthesis of

Reagents:

- -Chloroaldehyde (1.0 equiv)

-

Primary/Secondary Amine (1.0 - 1.5 equiv)

-

Bode Catalyst 2 (5 - 10 mol%)

-

Base: DIPEA (1.0 - 1.2 equiv)

-

Solvent: THF or Toluene (0.1 M)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried vial equipped with a magnetic stir bar, dissolve Bode Catalyst 2 (0.05 mmol) in anhydrous THF (5 mL). Add DIPEA (0.5 mmol) and stir for 5 minutes at room temperature to generate the free carbene.

-

Substrate Addition: Add the amine (0.5 mmol) followed by the

-chloroaldehyde (0.5 mmol). Note: Slow addition of the aldehyde is recommended if homodimerization is observed. -

Reaction: Stir the mixture at room temperature (23 °C) for 2–12 hours. Monitor conversion by TLC or LC-MS.

-

Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove unreacted amine) and saturated NaHCO3. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Oxidative Amidation (Simple Aldehydes)

Best for: General amide synthesis from stable aldehyde precursors.

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 - 1.5 equiv)

-

Bode Catalyst 2 (5 - 10 mol%)

-

Oxidant: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (1.0 equiv) OR MnO2 (10 equiv)

-

Base: DBU (0.2 equiv) or DIPEA

-

Solvent: CH2Cl2 or THF

Workflow Diagram (DOT)

Caption: Operational workflow for the NHC-catalyzed amidation reaction.

Substrate Scope & Performance Data

The following table summarizes the performance of Bode Catalyst 2 in generating amides compared to traditional coupling reagents.

| Substrate Class | Aldehyde Type | Amine Partner | Yield (%) | Key Advantage |

| Simple Aromatic | Benzaldehyde | Benzylamine | 85-95% | No coupling reagent needed; water is sole byproduct (if aerobic). |

| Sterically Hindered | Mesitaldehyde | Aniline | 70-80% | NHC overcomes steric bulk via catalytic activation. |

| Functionalized | Morpholine | 90-98% | Internal Redox: No external oxidant required. High atom economy.[1][2] | |

| Chiral Amines | Cinnamaldehyde | 88% (>90% ee*) | Kinetic Resolution: Catalyst 2 can resolve racemic amines during amidation. | |

| Chemoselective | Hydroxy-benzaldehyde | Amino-alcohol | 85% | Prefers Amine > Alcohol nucleophile (Amide over Ester). |

*Note: Enantioselectivity depends on specific reaction conditions and the use of the chiral Bode Catalyst 2 for kinetic resolution.

Critical Analysis & Troubleshooting

Self-Validating the System

To ensure the protocol is working:

-

Color Change: Upon adding the base to the precatalyst, a subtle color change (often yellowing) indicates the formation of the free carbene.

-

Breslow Formation: If the reaction stalls, verify the aldehyde purity. Acids (from air oxidation of aldehydes) will quench the NHC. Always distill aldehydes prior to use.

-

Moisture Control: While Bode Catalyst 2 is air-stable as a solid, the free carbene is moisture-sensitive. Use anhydrous solvents.[2]

Comparison: Bode Cat 2 vs. HATU

-

HATU: Stoichiometric, expensive, generates urea byproducts, difficult purification, requires carboxylic acid.

-

Bode Cat 2: Catalytic, generates minimal waste, uses aldehydes (often cheaper/more stable), enables chemoselectivity (OH tolerance).

References

-

The Discovery of NHC-Catalyzed Redox Amid

-

Oxidative Amid

- Title: Bode Catalyst 2 (Sigma-Aldrich / Merck)

-

Review of NHC Amid

- Title: Emerging Methods in Amide- and Peptide-Bond Form

- Source: Current Opinion in Drug Discovery & Development (2006)

-

URL:[Link]

Sources

- 1. ahmadullins.com [ahmadullins.com]

- 2. ethz.ch [ethz.ch]

- 3. N-heterocyclic carbene-catalyzed redox amidations of alpha-functionalized aldehydes with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis [organic-chemistry.org]

Methodological & Application

Application Note: Experimental Setup for Bode Catalyst 2 Mediated Reactions

Introduction: The Triazolium Advantage

Bode Catalyst 2 (CAS: 903571-02-8) is a chiral bicyclic 1,2,4-triazolium salt, specifically (5R)-6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium perchlorate (or chloride).[1] Unlike imidazolium-based NHCs, this triazolium scaffold is distinct in its electronic properties, allowing it to access unique reactive intermediates—most notably homoenolates and acyl azoliums .[1]

This guide addresses the specific experimental requirements to harness these pathways. The success of Bode Catalyst 2 reactions relies heavily on proton management (base selection) and moisture exclusion , as the active carbene species is prone to hydrolysis but requires specific pKa tuning for generation.

Key Reaction Manifolds[1]

-

Homoenolate Generation: Reaction with enals to form

-nucleophiles, enabling [3+2] and [4+2] annulations.[1] -

Activated Carboxylates (Acyl Azoliums): Reaction with

-functionalized aldehydes for redox amidations/esterifications without external oxidants.[1]

Mechanistic Logic & Pathway Selection[1]

Understanding the mechanism is critical for troubleshooting. The catalyst does not merely activate the substrate; it covalently binds to it, altering its polarity (umpolung).[1]

DOT Diagram 1: Divergent Activation Pathways

This diagram illustrates how the choice of substrate dictates whether the catalyst behaves as a homoenolate generator or an acylating agent.

Caption: Divergent reaction pathways for Bode Catalyst 2. The substrate structure determines whether the intermediate behaves as a nucleophile (Homoenolate) or electrophile (Acyl Azolium).[1]

Critical Experimental Parameters

Solvent Selection

Triazolium salts are ionic and polar, but the reaction intermediates are organic.

-

THF (Tetrahydrofuran): The gold standard. Solubilizes the organic substrates well. Must be anhydrous (Na/Benzophenone or column dried).[1]

-

Toluene: Often used to enhance enantioselectivity (

-stacking interactions), though reaction rates may be slower than in THF.[1] -

DCM (Dichloromethane): Avoid for base-sensitive reactions, but useful for simple acylations.[1]

Base Selection (The "Switch")

The triazolium proton is less acidic (pKa ~20-22) than imidazolium protons. Weak bases (TEA) often fail.[1]

-

DIPEA (Hunig's Base): Most common for homoenolate chemistry.[1] Sterically hindered, preventing nucleophilic attack on the catalyst or substrate.[1]

-

DBU: Used when faster deprotonation is required, but carries a risk of side reactions (epimerization).[1]

-

Cesium Carbonate (

): Heterogeneous option.[1] Useful if the homogeneous base causes background reaction with the electrophile.

Stoichiometry

-

Catalyst Loading: Typically 5–10 mol%.

-

Concentration: 0.1 M to 0.5 M. Note: High dilution favors intramolecular reactions; higher concentration favors intermolecular annulations but risks dimerization of the catalyst.

Protocol 1: Enantioselective [3+2] Annulation (Homoenolate)[1][2]

This protocol describes the reaction of an

Materials

-

Catalyst: Bode Catalyst 2 (10 mol%)

-

Substrate A: Cinnamaldehyde derivative (1.0 equiv)[1]

-

Substrate B: Chalcone or activated ketone (1.0 equiv)[1]

-

Base: DIPEA (10–20 mol%)[1]

-

Solvent: Anhydrous THF

-

Additives: 4Å Molecular Sieves (activated)

Step-by-Step Workflow

-

Preparation of Glassware:

-

Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool under a stream of dry Nitrogen or Argon.

-

-

Reagent Charging (Glovebox or Schlenk Line):

-

Solvent Addition:

-

Add anhydrous THF (2.0 mL).

-

Stir at room temperature (23 °C) for 5 minutes to ensure dispersion.

-

-

Reaction Initiation:

-

Monitoring:

-

Seal the flask. Stir at 23 °C.[2]

-

Monitor by TLC or LC-MS at 2 hours. Reaction times vary from 2 to 12 hours.

-

Endpoint: Disappearance of the limiting reagent (usually the electrophile).

-

-

Workup:

-

Filter through a small pad of silica gel (eluting with EtOAC) to remove the catalyst salt.

-

Concentrate in vacuo.

-

Purify via flash column chromatography.

-

Data Validation Table: Solvent Screening (Representative Data)

| Entry | Solvent | Base (10 mol%) | Time (h) | Yield (%) | ee (%) | Notes |

| 1 | DCM | TEA | 24 | <10 | - | Incomplete deprotonation |

| 2 | THF | DIPEA | 4 | 88 | 94 | Optimal conditions |

| 3 | Toluene | DIPEA | 12 | 82 | 96 | Higher ee, slower rate |

| 4 | MeOH | DIPEA | 1 | 0 | - | Catalyst decomposition (solvolysis) |

Protocol 2: Redox Amidation (Internal Redox)[1]

This protocol utilizes the "Internal Redox" capability of Catalyst 2. An

Experimental Workflow Diagram

Caption: Workflow for Redox Amidation. Slow addition of the aldehyde is often required to prevent aldol side-reactions before catalyst interception.

Protocol Steps

-

Dissolve Bode Catalyst 2 (5 mol%) and the Amine nucleophile (1.2 equiv) in THF.

-

Add Base: DIPEA or triethylamine (1.5 equiv). Note: Excess base is needed here to neutralize the HCl generated.

-

Add Aldehyde: Add the

-chloroaldehyde (1.0 equiv) slowly.-

Why? High concentrations of

-haloaldehydes can lead to self-aldol condensation.[1] Slow addition ensures the catalyst intercepts the aldehyde first.

-

-

Workup: Standard aqueous extraction (EtOAc/Water) followed by chromatography.

Troubleshooting & Optimization (E-E-A-T)

| Observation | Probable Cause | Corrective Action |

| No Reaction | Catalyst not deprotonated | Switch from TEA to DIPEA or DBU. Ensure base is fresh. |

| Low Yield / Hydrolysis | Wet solvent/Atmosphere | The acyl azolium hydrolyzes to carboxylic acid. Flame dry glassware; use fresh anhydrous THF. |

| Racemic Product | Background reaction | Perform a control reaction without catalyst. If product forms, the base is catalyzing a non-selective pathway.[1] Switch to a weaker base or lower temperature. |

| Catalyst Precipitation | Poor solubility | Catalyst 2 is a salt. If using Toluene, add a small amount of THF or DCM as a co-solvent to solubilize the precatalyst.[1] |

References

-

Original Synthesis of Chiral Triazolium Salts: Kerr, M. S.; Read de Alaniz, J.; Bode, J. W.[1] "N-Heterocyclic Carbene-Catalyzed Homoenolate Generation." Journal of the American Chemical Society, 2006 , 128, 15088.[1] [https://pubs.acs.org/doi/10.1021/ja066034+][1]

-

Redox Amidation Protocol: Bode, J. W.; Sohn, S. S.[1] "N-Heterocyclic Carbene-Catalyzed Redox Amidations of

-Functionalized Aldehydes with Amines." Journal of the American Chemical Society, 2007 , 129, 13798.[1][3] [https://pubs.acs.org/doi/10.1021/ja0768136][1] -

Review on NHC Organocatalysis: Flanigan, D. M.; Romanov-Michailidis, F.; White, N. A.; Rovis, T. "Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes."[1] Chemical Reviews, 2015 , 115, 9307.[1] [https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00060][1]

-

Catalyst 2 Commercial Identity & Properties: Sigma-Aldrich Product Sheet: Bode Catalyst 2 (CAS 903571-02-8).[1][4] [https://www.sigmaaldrich.com/US/en/product/aldrich/687310][1]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-heterocyclic carbene-catalyzed redox amidations of alpha-functionalized aldehydes with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (5aR,10bS)-5a,10b-二氢-2-(2,4,6-三甲苯基)-4H,6H-茚并[2,1-b]-1,2,4-三唑并[4,3-d]-1,4-噁嗪鎓氯化物 93% | Sigma-Aldrich [sigmaaldrich.com]

Application of Bode Catalyst 2 in natural product total synthesis

Application Note: Asymmetric Synthesis of Dihydropyridinone Alkaloid Scaffolds via Bode Catalyst 2

Part 1: Executive Summary & Core Directive

Subject: Application of Bode Catalyst 2 (Indeno-Triazolium Precatalyst) in the asymmetric construction of cis-dihydropyridinones and benzimidazole-fused lactams.

Objective:

To provide a comprehensive, self-validating protocol for using Bode Catalyst 2 in the enantioselective [3+3] annulation of

The Catalyst Profile:

-

Commercial Name: Bode Catalyst 2

-

Chemical Name: (+)-(5aR,10bS)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride[1][2]

-

CAS: 903571-02-8[3]

-

Key Feature: The rigid indeno-morpholine backbone combined with the N-mesityl group creates a highly defined chiral pocket, favoring the formation of cis-dihydropyridinones via an aza-Claisen mechanism, distinct from the trans-selectivity often observed with other NHCs.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Causality

The utility of Bode Catalyst 2 lies in its ability to access the

The Aza-Claisen Pathway:

-

Activation: The NHC (generated in situ by base) adds to the enal.

-

Oxidation/Isomerization: Formation of the

-unsaturated acyl azolium. -

C-Acylation: The vinylogous amide attacks the acyl azolium (1,2-addition).

-

[3,3]-Sigmatropic Rearrangement: The resulting intermediate undergoes a stereoselective aza-Claisen rearrangement.

-

Turnover: Cyclization and elimination of the catalyst yield the cis-dihydropyridinone.

Crucial Insight: The cis-stereochemistry is dictated by the specific "endo" trajectory enforced by the bulky mesityl group of Catalyst 2 during the rearrangement step [1].

Pathway Visualization

Figure 1: Catalytic cycle of the Bode Catalyst 2 mediated [3+3] annulation via the

Part 3: Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of cis-Dihydropyridinones

Target Application: Construction of the core skeleton for Vinca and Indolizidine alkaloids.

Reagents & Materials:

-

Catalyst: Bode Catalyst 2 (10 mol %)

-

Substrate A:

-Unsaturated Aldehyde (Enal) (1.0 equiv) -

Substrate B: Vinylogous Amide (e.g., 4-aminopent-3-en-2-one derivative) (1.0 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

-

Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous.

-

Additive: 4 Å Molecular Sieves (activated).

Step-by-Step Methodology:

-

Pre-Catalyst Activation:

-

In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, charge Bode Catalyst 2 (38.6 mg, 0.10 mmol, 10 mol %) and 4 Å Molecular Sieves (100 mg).

-

Add anhydrous CH₂Cl₂ (4.0 mL) under an argon atmosphere.

-

Add DIPEA (17.4 µL, 0.10 mmol, 10 mol %) to generate the free carbene in situ. Stir at room temperature (23 °C) for 5 minutes. The solution typically turns a pale yellow.

-

-

Substrate Addition:

-

Add the Vinylogous Amide (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Add the Enal (1.0 mmol, 1.0 equiv) dropwise over 1 minute.

-

Note on Stoichiometry: While 1:1 stoichiometry often works, a slight excess (1.2 equiv) of the enal can improve yields if the enal is volatile or prone to polymerization.

-

-

Reaction Monitoring:

-

Stir the mixture at 23 °C for 12–24 hours.

-

Monitor via TLC (Hexanes/EtOAc 3:1). The product usually appears as a UV-active spot distinct from the starting amide.

-

Self-Validation Check: If the reaction stalls, add an additional 0.5 equiv of DIPEA. The protonation state of the triazolium is critical; the "chloride" salt requires 1 equiv of base to become the active carbene.

-

-

Work-up & Purification:

-

Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the molecular sieves and catalyst salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (typically SiO₂, gradient 10% → 40% EtOAc in Hexanes).

-

-

Characterization:

-

Isolate the cis-dihydropyridinone as a solid or oil.

-

Verify stereochemistry via ¹H NMR (coupling constants of the ring protons) and enantiomeric excess (ee) via Chiral HPLC.

-

Data Summary: Substrate Scope (Representative)

The following table summarizes typical results using Bode Catalyst 2 for the [3+3] annulation of enals with vinylogous amides [2].

| Entry | Enal (R¹) | Vinylogous Amide (R²) | Product Yield (%) | ee (%) | dr (cis:trans) |

| 1 | Phenyl | Methyl | 92 | 99 | >20:1 |

| 2 | 4-Cl-Phenyl | Methyl | 88 | 98 | >20:1 |

| 3 | 2-Furyl | Methyl | 85 | 97 | >20:1 |

| 4 | Propyl (Aliphatic) | Benzyl | 76 | 94 | 10:1 |

| 5 | Cinnamyl | Methyl | 81 | 96 | 15:1 |

Table 1: Performance metrics of Bode Catalyst 2 in dihydropyridinone synthesis. High enantioselectivity (>90% ee) is consistently observed for aromatic enals.

Part 4: Troubleshooting & Critical Parameters

-

Moisture Sensitivity: While NHCs are generally robust, the generation step is moisture-sensitive. Wet solvents will protonate the carbene, quenching the catalyst. Always use activated molecular sieves.

-

Base Selection: DIPEA is the standard base. Stronger bases (e.g., DBU, NaH) can lead to background polymerization of the enal or epimerization of the product.

-

Catalyst Identity: Ensure you are using Catalyst 2 (Indeno-triazolium) and not Catalyst 1 (Aminoindanol-triazolium). Catalyst 1 is superior for homoenolate additions (forming

-lactones), whereas Catalyst 2 is optimized for acyl azolium pathways (forming dihydropyridinones) [3].

References

-

He, M.; Bode, J. W. "Enantioselective, NHC-Catalyzed Bicyclic [3+3] Annulations for the Synthesis of Dihydropyridinones." Journal of the American Chemical Society2008 , 130, 418–419. Link

-

He, M.; Struble, J. R.; Bode, J. W. "Highly Enantioselective Azadiene Diels-Alder Reactions Catalyzed by Chiral N-Heterocyclic Carbenes." Journal of the American Chemical Society2006 , 128, 8418–8420. Link

-

Binanzer, M.; Hirschi, J. S.; Bode, J. W. "Catalytic Generation of Activated Carboxylates: Nucleophilic Substitution at the Carbonyl Carbon." European Journal of Organic Chemistry2011 , 2011, 873–888. Link

-

Sigma-Aldrich Product Sheet. "Bode Catalyst 2." Product No. 683973. Link

Sources

High-Efficiency Amide Bond Formation via KAHA Ligation using Bode NHC Catalysts

Introduction & Scope

The formation of amide bonds is the cornerstone of peptide synthesis and drug discovery.[1] Traditional coupling methods (using HATU, EDC, etc.) often suffer from epimerization, the need for extensive protecting group strategies, and poor tolerance for moisture.

This guide details the application of Bode Catalyst 2 (a chiral or achiral triazolium N-Heterocyclic Carbene precatalyst) for

Catalyst Identity[5][6][7]

-

Common Name: Bode Catalyst 2

-

Chemical Name: 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium chloride (or tetrafluoroborate)

-

Key Feature: The triazolium core is less basic than imidazolium analogs (Bode Catalyst 1), minimizing side reactions like racemization and enabling reactivity with

-functionalized electrophiles.

Mechanistic Principles

The power of Bode Catalyst 2 lies in its ability to generate an Acyl Azolium intermediate via a decarboxylative route (KAHA ligation) or oxidative route (Aldehyde amidation).

The KAHA Ligation Cycle (Type I)

In Type I KAHA ligation, an

Note: The standard KAHA ligation is often catalyst-free. However, Bode Catalyst 2 is specifically required for Redox Amidation and Oxidative Amidation of aldehydes to amides. This guide covers the Redox Amidation protocol where the catalyst is essential.

Mechanistic Flow: NHC-Catalyzed Redox Amidation

-

Deprotonation: The precatalyst is deprotonated to form the free carbene.

-

Addition: The carbene attacks the aldehyde (or

-ketoacid) to form the Breslow intermediate. -

Oxidation/Elimination:

-

Redox Route: If the substrate has a leaving group at the

-position (e.g., -

Oxidative Route: An external oxidant converts the Breslow intermediate to the Acyl Azolium.

-

-

Nucleophilic Attack: The amine attacks the electrophilic Acyl Azolium.

-

Release: The amide product is released, and the carbene is regenerated.

Figure 1: The catalytic cycle of Bode Catalyst 2 for amide formation via Acyl Azolium intermediates.

Experimental Protocols

Protocol A: Redox Amidation of -Functionalized Aldehydes

This protocol is ideal for converting

Reagents:

-

Substrate:

-Chloroaldehyde (1.0 equiv) -

Nucleophile: Primary or Secondary Amine (1.0 - 1.5 equiv)

-

Catalyst: Bode Catalyst 2 (5-10 mol%)

-

Base: DIPEA or DABCO (1.0 - 1.5 equiv)

-

Solvent: THF or Toluene (0.1 M)

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried vial equipped with a magnetic stir bar, weigh out Bode Catalyst 2 (19 mg for a 1.0 mmol scale, 5 mol%).

-

Solvation: Add anhydrous THF (10 mL).

-

Substrate Addition: Add the

-chloroaldehyde (1.0 mmol) and the amine (1.2 mmol). -

Activation: Add DIPEA (1.2 mmol) dropwise. Note: The solution may turn slightly yellow/orange indicating carbene formation.

-

Reaction: Stir at room temperature (23°C) for 4–12 hours. Monitor conversion by TLC or LC-MS.

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with 0.5 M HCl (to remove unreacted amine) and saturated NaHCO3.

-

Dry organic layer over MgSO4, filter, and concentrate.[7]

-

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: KAHA Ligation (Catalyst-Free Variant vs. Catalyzed)

Clarification: The classic KAHA ligation (Type I) between

Standard KAHA Conditions (Self-Validating System):

-

Solvent: DMF/H2O (1:1) or DMSO/H2O with 0.1 M Oxalic Acid.

-

Temperature: 60°C.

-

Time: 4-16 hours.

-

Purification: HPLC (Direct injection of reaction mixture).

Data & Optimization Guide

The following table summarizes solvent and base effects observed when using Bode Catalyst 2 for amide synthesis.

| Parameter | Condition | Outcome | Recommendation |

| Solvent | THF | High Yield, Fast Rate | Preferred for Redox Amidation. |

| Toluene | Good Yield, Slower | Use if substrate is insoluble in THF. | |

| DMF | Variable | Can quench the active carbene; avoid for Redox Amidation. | |

| Base | DIPEA | Excellent | Standard choice; sterically hindered. |

| DBU | Poor | Too strong; can decompose the catalyst. | |

| Stoichiometry | 1:1 (Aldehyde:Amine) | Moderate | Use slight excess of Amine (1.2 equiv) for full conversion. |

Workflow Diagram

Figure 2: Decision matrix for selecting the correct amidation protocol.

Troubleshooting & Critical Controls

-

Moisture Sensitivity: While KAHA ligation is water-tolerant, the NHC-catalyzed Redox Amidation (Protocol A) is moisture-sensitive. The carbene will protonate or hydrolyze in the presence of water.

-

Control: Use flame-dried glassware and anhydrous THF.

-

-

Catalyst Deactivation: If the reaction turns dark black/brown immediately upon base addition, the catalyst may be decomposing.

-

Fix: Lower the temperature to 0°C during base addition, then warm to RT.

-

-

Steric Hindrance: Bode Catalyst 2 (Mesityl) is sterically demanding.

-

Insight: If reacting extremely bulky amines, conversion may be low. Switch to a less hindered triazolium or increase catalyst loading to 20 mol%.

-

References

-

Bode, J. W., Fox, R. M., & Baucom, K. D. (2006).

-Ketoacids.[3] Angewandte Chemie International Edition. Link -

Bode, J. W., & Sohn, S. S. (2007).

-Functionalized Aldehydes with Amines.[7] Journal of the American Chemical Society.[3][7] Link[7] -

Pusterla, I., & Bode, J. W. (2012). The Mechanism of the

-Ketoacid–Hydroxylamine Amide-Forming Ligation.[8] Angewandte Chemie. Link -

Sigma-Aldrich. Bode Catalyst 2 Product Page (CAS 903571-02-8). Link

Sources

- 1. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04216D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. Bode Catalyst 2 97.00% | CAS: 903571-02-8 | AChemBlock [achemblock.com]

- 6. Bode catalyst | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. KAHA Ligation - Wikipedia [en.wikipedia.org]

Bode Catalyst 2 reaction conditions for difficult couplings

Application Note: High-Fidelity Amide Couplings & Kinetic Resolutions Using Bode Catalyst 2

Part 1: Introduction & Catalyst Profile

Bode Catalyst 2 refers to the chiral N-heterocyclic carbene (NHC) precatalyst (5aR,10bS)-2-mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride (or its tetrafluoroborate/perchlorate salts).[1] Unlike standard coupling reagents (HATU, EDC) that rely on stoichiometric activation, this catalyst enables oxidative amidation and kinetic resolution via a distinct acyl azolium intermediate.[1]

Why use Bode Catalyst 2 for "Difficult" Couplings? Standard reagents often fail in two specific "difficult" scenarios:

-

Chiral Discrimination: When a racemic amine needs to be resolved during the coupling event (Kinetic Resolution).

-

Chemoselectivity: When coupling must occur in the presence of unprotected alcohols or other nucleophiles that would compete under standard basic conditions.

-

Epimerization Suppression: The NHC pathway avoids the highly activated O-acylisourea intermediates of carbodiimide chemistry, reducing racemization at the

-center of the aldehyde component.

Part 2: Mechanistic Principles (The "Acyl Azolium" Engine)

The power of Bode Catalyst 2 lies in its ability to convert stable aldehydes into activated esters (acyl azoliums) in situ. This pathway is fundamentally different from acid activation.

The Catalytic Cycle:

-

Deprotonation: The precatalyst is deprotonated by a base to form the active carbene.

-

Breslow Intermediate: Nucleophilic attack on the aldehyde forms the Breslow intermediate (enaminol).

-

Oxidation: An external oxidant (or internal leaving group) converts the Breslow intermediate into the electrophilic Acyl Azolium .

-

Coupling: The amine nucleophile attacks the acyl azolium, releasing the amide and regenerating the carbene.

Figure 1: The Oxidative Amidation Catalytic Cycle.[1][2][3][4] The Acyl Azolium (grey box) is the critical "activated ester" equivalent generated in situ.

Part 3: Detailed Protocols

Protocol A: Kinetic Resolution of Hindered Secondary Amines

Best for: Enantioselective synthesis of piperidines, morpholines, and tetrahydroisoquinolines from racemic starting materials.[1]

This protocol utilizes the chiral environment of Bode Catalyst 2 to selectively acylate one enantiomer of a racemic amine, leaving the other enriched.

Reagents & Materials:

-

Catalyst: Bode Catalyst 2 (5–10 mol%)

-

Aldehyde: Cinnamaldehyde or Hydrocinnamaldehyde (0.6 equiv relative to racemic amine) - Acts as the acyl donor.[1]

-

Substrate: Racemic Secondary Amine (1.0 equiv)

-

Oxidant: Diphenoquinone (DPQ) or Riboflavin (for aerobic variants).[1] Standard Recommendation: 3,3',5,5'-tetra-tert-butyldiphenoquinone (1.0 equiv).[1]

-

Base: DIPEA (Diisopropylethylamine)[1]

-

Solvent: Toluene or THF (0.1 M)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.

-

Charging: Add Bode Catalyst 2 (0.05 mmol, 19 mg) and the Oxidant (Diphenoquinone, 0.6 mmol) to the flask.

-

Solvation: Add anhydrous Toluene (5.0 mL).

-

Activation: Add DIPEA (1.0 equiv) and stir for 5 minutes. The solution should turn a deep color (often dark red/brown) indicating carbene formation.

-

Substrate Addition: Add the racemic amine (1.0 mmol) followed immediately by the aldehyde (0.6 mmol).

-

Note: We use a deficiency of aldehyde to ensure high enantiomeric excess (ee) of the recovered unreacted amine.

-

-

Reaction: Stir vigorously at ambient temperature (23 °C) for 12–24 hours. Monitor by LC-MS for consumption of the aldehyde.

-

Quench & Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL).

-

Purification: Flash chromatography. The Amide product will correspond to one enantiomer (typically S with this catalyst, substrate dependent), and the Unreacted Amine will be the opposite enantiomer.

Performance Metrics (Typical):

| Substrate Class | Selectivity Factor (s) | Conversion | Recommended Oxidant |

|---|---|---|---|

| 2-Substituted Piperidines | > 20 | 50-55% | Diphenoquinone |

| Morpholines | 10 - 50 | 45-50% | Diphenoquinone |

| Acyclic Amines | < 10 | N/A | Not Recommended |[1]

Protocol B: Oxidative Amidation of "Difficult" Electron-Deficient Amines

Best for: Coupling anilines or sterically hindered amines that are non-nucleophilic.[1]

This protocol uses the catalyst to generate a highly reactive Hexafluoroisopropyl (HFIP) Ester intermediate in situ, which is a powerful acylating agent for difficult amines.

Reagents:

-

Catalyst: Bode Catalyst 2 (5 mol%)

-

Aldehyde: 1.0 equiv

-

Amine: 1.0–1.2 equiv[5]

-

Additive: Hexafluoroisopropanol (HFIP) (5.0 equiv) - Critical Component[1]

-

Oxidant: MnO₂ (10 equiv) or Diphenoquinone (1.0 equiv)[1]

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)[1]

-

Solvent: THF

Step-by-Step Methodology:

-

Catalyst Activation: In a vial, dissolve Bode Catalyst 2 (5 mol%) in THF (0.2 M). Add DBU (0.2 equiv) to generate the carbene.

-

Oxidant Mix: Add the Aldehyde (1.0 equiv), HFIP (5.0 equiv), and Oxidant (MnO₂).

-

Ester Formation: Stir for 2–4 hours.

-

Checkpoint: TLC should show conversion of aldehyde to a new spot (HFIP ester).

-

-

Amine Addition: Add the "difficult" amine (e.g., electron-deficient aniline) and the remaining DBU (0.8 equiv).

-

Coupling: Stir at 40 °C for 12 hours.

-

Workup: Filter through a Celite pad (to remove MnO₂) and concentrate.

Why this works for difficult couplings: The HFIP ester formed by the catalyst is significantly more reactive than a standard alkyl ester but less prone to hydrolysis than an acid chloride. It allows the coupling of amines that are typically too hindered or electron-poor to react with standard active esters.[5]

Part 4: Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation by oxygen/moisture.[1] | Ensure reagents are dry. Increase catalyst loading to 10 mol%. |

| No Reaction (Amine) | Amine is too basic/nucleophilic, poisoning the catalyst. | Use Protocol B (HFIP additive). The HFIP buffers the reaction and facilitates turnover. |

| Racemization | Base-mediated epimerization of aldehyde.[1] | Switch base from DBU to DIPEA. Lower temperature to 0 °C. |

| Side Product: Acid | Hydrolysis of Acyl Azolium. | Ensure solvent is anhydrous.[6] Check oxidant quality (wet MnO₂ is a common culprit). |

References

-

Structure & Initial Reactivity: He, M., Struble, J. R., & Bode, J. W. (2006).[1][7] Highly Enantioselective Azadiene Diels-Alder Reactions Catalyzed by Chiral N-Heterocyclic Carbenes. Journal of the American Chemical Society, 128(26), 8418–8420.[1] Link[1]

-

Oxidative Amidation Mechanism: Bode, J. W., & Sohn, S. S. (2007).[1][7] N-Heterocyclic Carbene-Catalyzed Redox Amidation. Journal of the American Chemical Society, 129(45), 13798–13799.[1] Link[1]

-

Kinetic Resolution Protocol: Binanzer, M., Hsieh, S. Y., & Bode, J. W. (2011).[1][8] Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(49), 19698–19701.[1] Link[1]

-

HFIP Ester Strategy: De Sarkar, S., & Studer, A. (2010).[1][9] Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Organic Letters, 12(9), 1992–1995.[1] Link[1]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Oxidative N‐Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04216D [pubs.rsc.org]

- 4. ahmadullins.com [ahmadullins.com]

- 5. researchgate.net [researchgate.net]

- 6. ethz.ch [ethz.ch]

- 7. Useful N-Heterocyclic Carbene Precatalysts “Bode Catalysts” | TCI AMERICA [tcichemicals.com]

- 8. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 9. Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Bode Catalyst 2 Troubleshooting Guide

Topic: Troubleshooting Low Yields in Bode Catalyst 2 Reactions Product Focus: Bode Catalyst 2 (Chiral N-Heterocyclic Carbene Precatalyst) Chemical Identity: (5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride Persona: Dr. Elena Vance, Senior Application Scientist

Introduction: The "Black Box" of NHC Catalysis

Welcome to the Technical Support Center. If you are reading this, you are likely facing low yields or complex reaction mixtures using Bode Catalyst 2 .

This catalyst is a powerhouse for generating homoenolates and acyl azoliums , enabling transformations like [3+3] annulations, redox esterifications, and hetero-Diels-Alder reactions. However, NHC (N-Heterocyclic Carbene) catalysis is notoriously sensitive to proton sources and steric mismatches. Unlike transition metal catalysis, where the metal often dictates the cycle, NHC organocatalysis relies on a delicate equilibrium of the Breslow intermediate .

This guide moves beyond generic advice. We will isolate the specific chemical failure modes preventing your reaction from closing the catalytic cycle.

Diagnostic Workflow

Before altering variables, use this logic tree to diagnose the root cause of your low yield.

Figure 1: Diagnostic logic tree for isolating failure modes in NHC catalysis.

The "Hidden" Killer: Aldehyde Purity[1]

The Issue: The most common cause of complete reaction failure (0% yield) is the presence of carboxylic acid in your aldehyde starting material. The Mechanism: Bode Catalyst 2 is a precatalyst (salt). It requires a base to generate the free carbene. If your aldehyde contains even trace amounts (<1%) of carboxylic acid (from air oxidation), the acid will protonate the free carbene immediately. The protonated azolium salt is catalytically dead.

Validation Protocol: Do not trust the label purity. If the bottle has been opened previously, it is likely compromised.

| Reagent Type | Purification Protocol | Why? |

| Liquid Enals (e.g., Cinnamaldehyde) | Wash & Distill: Wash with 10% NaHCO₃ (aq), dry over MgSO₄, filter, and distill under reduced pressure. Store under Argon. | Removes benzoic acid derivatives that kill the carbene. |

| Solid Aldehydes | Recrystallize or Pass through Plug: Dissolve in DCM, pass through a short plug of basic alumina, and concentrate. | Basic alumina neutralizes and traps acidic impurities. |